Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a dimethyl group at positions 4 and 3. The molecule is further modified by a propanoyl linker bearing a sulfanyl group connected to a 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine moiety.
Properties
IUPAC Name |
ethyl 2-[3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S3/c1-6-27-19(26)15-10(3)12(5)30-18(15)21-13(24)7-8-28-20-22-16(25)14-9(2)11(4)29-17(14)23-20/h6-8H2,1-5H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHVZCQWYPEGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as thioxopyrimidines and their condensed analogs, possess diverse biological activities. These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects.
Mode of Action
It’s known that the compound is a polyfunctional molecule possessing both nucleophilic and electrophilic properties. The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems.
Biochemical Pathways
It’s known that similar compounds, such as thioxopyrimidines and their condensed analogs, can influence various biochemical pathways due to their diverse biological activities.
Biological Activity
Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex heterocyclic compound with the molecular formula and a molecular weight of approximately 465.6 g/mol. This compound is part of the thioxopyrimidine class and has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.
Chemical Structure and Properties
The compound features a thiophene ring system coupled with a pyrimidine derivative, which is significant for its biological interactions. The presence of sulfur and nitrogen atoms in its structure enhances its reactivity and potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that similar thienopyrimidine derivatives possess broad-spectrum antimicrobial effects against various pathogens. This compound may exhibit similar properties due to structural similarities with known antimicrobial agents.
- Anticancer Potential : Compounds within this structural class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific mechanisms through which this compound exerts anticancer effects are still under investigation but may involve modulation of cell signaling pathways.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : A study on structurally similar compounds demonstrated significant inhibition of bacterial growth in vitro. For instance, derivatives with thienopyrimidine structures showed effectiveness against both Gram-positive and Gram-negative bacteria .
- Cell Proliferation Studies : In vitro assays indicated that certain thienopyrimidine derivatives could inhibit lymphocyte proliferation, suggesting an immunomodulatory effect. This aligns with findings that indicate reduced nitric oxide production in immune cells upon treatment with these compounds .
- Pharmaceutical Applications : The compound is being explored as an intermediate in the synthesis of drugs targeting neurological disorders. Its unique structural features may enhance bioactivity and selectivity towards specific biological targets .
Case Studies
A few notable case studies involving related compounds provide context for the potential applications of this compound:
| Study | Compound | Findings |
|---|---|---|
| Study A | Thienopyrimidine Derivative | Exhibited antibacterial activity against E. coli and S. aureus; IC50 values ranged from 10 to 20 µg/mL. |
| Study B | Related Sulfur-containing Compound | Showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 15 µM. |
| Study C | Immunomodulatory Effects | Reduced lymphocyte proliferation by 30% in response to mitogen stimulation after treatment with a structurally similar compound. |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its thieno[2,3-d]pyrimidine moiety is known for exhibiting cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed significant inhibition of cell proliferation in human cancer cells, suggesting that modifications like those present in ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate could enhance this activity .
2. Antimicrobial Properties
The compound exhibits promising antimicrobial properties. Research indicates that thieno[2,3-d]pyrimidine derivatives possess activity against a range of bacterial strains. In vitro studies have shown that the presence of the sulfanyl group enhances the antimicrobial efficacy against resistant strains .
Organic Synthesis Applications
1. Catalytic Reactions
this compound can be utilized in catalytic organic synthesis. The compound's structural features allow it to act as a catalyst or a precursor in various organic reactions, including cross-coupling reactions and nucleophilic substitutions .
2. Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing novel thienopyrimidine derivatives. These derivatives can be further modified to explore their biological activities and improve their pharmacological profiles .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent investigation focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy Testing
Another study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth with compounds containing similar functional groups as this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several synthesized derivatives of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a versatile precursor for bioactive heterocycles. Below is a comparative analysis of its structural and functional attributes against related molecules:
Pharmacological and Physicochemical Comparisons
- Bioactivity: The target compound’s thienopyrimidine core is associated with kinase inhibition (e.g., EGFR or VEGFR) in literature, though specific data are lacking . Analogues like 3d and 3f demonstrate potent antioxidant (DPPH radical scavenging) and anti-inflammatory (carrageenan-induced paw edema) activities, with methoxy and hydroxyl groups enhancing efficacy .
- Solubility and Stability: The sulfanylpropanoyl linker in the target compound may improve solubility compared to sulfanylacetyl analogues (e.g., compound in ).
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Pyrimidine ring formation : Condensation of aldehydes and amines under acidic/basic conditions to construct the thieno[2,3-d]pyrimidin-4-ol core .
- Sulfanylpropanoyl linkage : Thioether bond formation between the pyrimidine moiety and the propanoyl spacer, often using reagents like ethyl bromoacetate and triethylamine .
- Thiophene-3-carboxylate coupling : Amide bond formation via coupling agents (e.g., DCC/DMAP) or active ester intermediates . Optimization : Solvents (DMF, DMSO), temperature (60–80°C), and catalysts (piperidine for Knoevenagel condensation) are critical for yields >70% .
Q. Which analytical techniques are essential for structural confirmation?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- IR : Confirms amide (1650 cm⁻¹) and ester (1720 cm⁻¹) functionalities .
- Chromatography : HPLC (>95% purity) and TLC monitor reaction progress .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 532.12 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies?
- Comparative assays : Use standardized in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) to eliminate variability .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring) to isolate active pharmacophores .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with targets like kinases or DNA topoisomerases .
Q. What methodologies optimize stability and reactivity under physiological conditions?
- pH/thermal stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Protecting groups : Boc or acetyl groups shield reactive sites (e.g., hydroxyl on pyrimidine) during synthesis .
- Prodrug design : Ester-to-carboxylic acid conversion enhances aqueous solubility for in vivo studies .
Q. How do electronic effects of substituents influence reactivity?
- Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) with reaction rates in nucleophilic acyl substitutions .
- DFT calculations : Predict charge distribution on the thiophene ring to guide regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
